molecular formula C23H18BrN3O B4161676 N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4161676
M. Wt: 432.3 g/mol
InChI Key: AWSDJZMMPDYHPU-UHFFFAOYSA-N
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Description

N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core structure

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O/c1-15-4-2-7-19-20(23(28)26-14-16-5-3-6-18(24)12-16)13-21(27-22(15)19)17-8-10-25-11-9-17/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSDJZMMPDYHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling with Pyridine: The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of pyridine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the methyl group to form a carboxylic acid derivative.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation.

    Enzyme Inhibition: It may inhibit certain enzymes involved in cell signaling pathways, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
  • N-(3-fluorobenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
  • N-(3-iodobenzyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide

Uniqueness

N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
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N-[(3-BROMOPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE

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